

Validating the Structure of 4-Methoxypiperidine Hydrochloride: A Crystallographic Comparison

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Compound of Interest

Compound Name:	4-methoxypiperidine Hydrochloride
Cat. No.:	B1313357

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's atomic arrangement. This guide offers a comparative overview of the crystallographic data essential for the structural validation of **4-methoxypiperidine hydrochloride**, alongside structurally related piperidinium salts, and provides a detailed protocol for obtaining such data.

While a public crystallographic information file (CIF) for **4-methoxypiperidine hydrochloride** is not readily available, this guide presents data from analogous piperidinium chlorides to illustrate the expected results from an X-ray diffraction analysis. This comparative approach highlights the key structural parameters that would be defined and validated.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two related piperidinium compounds, offering a benchmark for the data that would be obtained for **4-methoxypiperidine hydrochloride**.

Parameter	1-(3-Oxo-3-phenylpropyl)piperidinium chloride[1]	2-Ethylpiperidinium chloride[2]	4-Methoxypiperidine hydrochloride
Molecular Formula	$C_{14}H_{20}NO^+\cdot Cl^-$	$C_7H_{16}N^+\cdot Cl^-$	$C_6H_{14}ClNO$
Formula Weight	253.76	149.66	151.63
Crystal System	Monoclinic	Orthorhombic	Data Not Available
Space Group	P2 ₁ /n	Pca2 ₁	Data Not Available
Unit Cell Dimensions			
a (Å)	11.2936 (13)	24.2052 (6)	Data Not Available
b (Å)	12.0531 (15)	9.7594 (3)	Data Not Available
c (Å)	10.9650 (13)	7.2764 (2)	Data Not Available
α (°)	90	90	Data Not Available
β (°)	112.971 (5)	90	Data Not Available
γ (°)	90	90	Data Not Available
Volume (Å ³)	1374.2 (3)	1718.89 (8)	Data Not Available
Z	4	8	Data Not Available
Piperidine Ring Conformation	Chair	Chair	Expected to be Chair

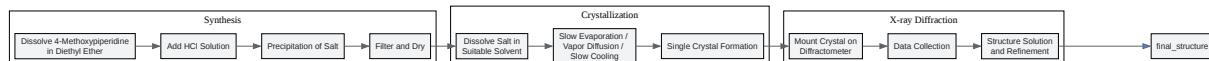
Experimental Protocol for X-ray Crystallography

This section outlines a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of **4-methoxypiperidine hydrochloride**.

Synthesis and Crystallization

A general method for the preparation of piperidine hydrochloride salts involves the reaction of the free base with hydrochloric acid.

- Salt Formation: Dissolve 4-methoxypiperidine in a suitable anhydrous solvent such as diethyl ether. To this solution, add a stoichiometric amount of hydrochloric acid (e.g., a solution of HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.
- Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:
 - Slow Evaporation: Dissolve the synthesized salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The container is then loosely covered to allow for the slow evaporation of the solvent over several days.
 - Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
 - Slow Cooling: A saturated solution of the salt is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.



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Experimental workflow for the structural validation of **4-methoxypiperidine hydrochloride**.

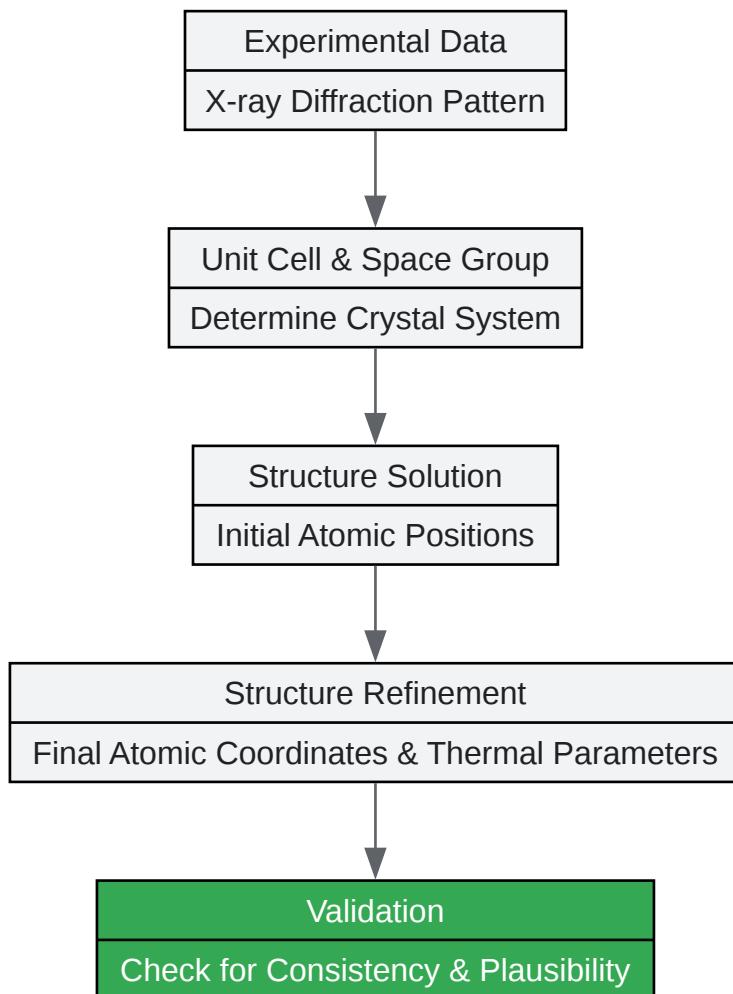
X-ray Data Collection and Structure Refinement

The following steps outline the process of collecting and analyzing X-ray diffraction data.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Pathway for Structure Validation

The validation of a crystal structure is a logical process that flows from experimental observation to a refined molecular model.



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Logical pathway for the validation of a crystal structure from X-ray diffraction data.

In conclusion, while the specific crystallographic data for **4-methoxypiperidine hydrochloride** is not publicly available, a clear pathway exists for its determination and validation. By following established protocols for synthesis, crystallization, and X-ray diffraction analysis, and by comparing the resulting data with that of known piperidinium salts, researchers can unequivocally confirm the three-dimensional structure of this and other novel compounds. This rigorous structural validation is a cornerstone of modern drug discovery and development.

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References

- 1. 1-(3-Oxo-3-phenylpropyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethylpiperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
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